Cas no 18444-66-1 (Cucurbitacin E)

Cucurbitacin E is a highly bioactive triterpenoid compound primarily isolated from plants of the Cucurbitaceae family. It exhibits notable pharmacological properties, including potent anti-inflammatory, anticancer, and antiproliferative activities. Research highlights its ability to modulate key signaling pathways, such as JAK/STAT and MAPK, making it a valuable tool for studying cellular mechanisms and potential therapeutic applications. Its cytotoxic effects on various cancer cell lines, coupled with its capacity to induce apoptosis, underscore its significance in oncology research. Cucurbitacin E is characterized by its high purity and stability, ensuring reliability in experimental settings. This compound is widely utilized in biochemical and pharmaceutical research for its targeted biological effects.
Cucurbitacin E structure
Cucurbitacin E structure
Product Name:Cucurbitacin E
CAS No:18444-66-1
MF:C32H44O8
MW:556.6870
MDL:MFCD00135936
CID:51041
PubChem ID:5281319
Update Time:2025-06-07

Cucurbitacin E Chemical and Physical Properties

Names and Identifiers

    • Cucurbitacin E
    • [(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-Dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione,25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (9b,10a,16a,23E)-
    • CUCURBITACIN E(P)
    • 25-acetate
    • A-ELATERIN
    • CUCURBITACIN E(SH)
    • cucurbitacine-e
    • α-Elaterin
    • α-Elaterine
    • ALPHA-ELATERIN
    • alpha-elaterine
    • CUCURBITACIN E hplc
    • CUCURBITACIN E WITH HPLC
    • ELATERIN, ALPHA
    • V8A45XYI21
    • Cucurbitacine E
    • .alpha.-Elaterin
    • .alpha.-Elaterine
    • CUE
    • Cucurbitacin-E
    • NSC106399
    • HY-N0417
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (9.beta.,10.alpha.,16.alpha.,23E)-
    • 19-Nor-9beta,10alpha-lanosta-1,5,23-triene-3,11,22-trione, 2,16alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
    • A930353
    • 25-(Acetyloxy)-2,16,20-trihydroxy-9-methyl-19-norlanosta-1,5,23-triene-3,11,22-trione (9beta,10alpha,16alpha,23E)-
    • NS00094068
    • EINECS 242-325-2
    • 19-Norlanosta-1,5,23-triene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (9beta,10alpha,16alpha,23E)-
    • 19-Norlanosta-1,23-triene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (9.beta.,10.alpha.,16.alpha.,23E)-
    • SCHEMBL140616
    • NSC-521775
    • (23E)-25-acetyloxy-2,16alpha,20-trihydroxy-9beta-methyl-19-nor-10alpha-lanosta-1,5,23-triene-3,11,22-trione
    • 19-Nor-9-beta,10-alpha-lanosta-1,5,23-triene-3,11,22-trione, 2,16-alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
    • LMST01010107
    • AKOS015896851
    • 2,16alpha,20,25-Tetrahydroxy-9beta-methyl-10alpha,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate
    • (R,E)-6-((8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
    • NSC-106399
    • 19-Nor-9.beta.,5,23-triene-3,11,22-trione, 2,16.alpha.,20,25-tetrahydroxy-9-methyl-, 25-acetate
    • C08797
    • -Elaterin;-Elaterine
    • DTXSID601030496
    • Q5192451
    • (9.BETA.,10.ALPHA.,16.ALPHA.,23E)-25-(ACETYLOXY)-2,16,20-TRIHYDROXY-9-METHYL-19-NORLANOSTA-1,5,23-TRIENE-3,11,22-TRIONE
    • UNII-V8A45XYI21
    • AC-34285
    • 18444-66-1
    • MFCD00135936
    • CS-3817
    • 2,16alpha,20,25-tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-1,5,23-triene-3,11,22-trione 25-acetate
    • (-)-CUCURBITACIN E
    • NSC521775
    • AS-76174
    • NSC 106399
    • BRN 2343323
    • (4R,23E)-2,16alpha,20-trihydroxy-9beta,10,14-trimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-2,5,23-trien-25-yl acetate
    • CHEBI:3944
    • Cucurbitacin E (alpha-Elaterin)
    • CUCURBITACIN E [MI]
    • ?-Elaterin
    • 19-Nor-9beta,10alpha-lanosta-1,5,23-triene-3,11,22-trione, 2,16alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate (8CI)
    • NDYMQXYDSVBNLL-MUYMLXPFSA-N
    • DA-72424
    • 4-08-00-03731 (Beilstein Handbook Reference)
    • ((E,6R)-6-((8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta(a)phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl) acetate
    • (9BETA,10ALPHA,16ALPHA,23E)-25-(ACETYLOXY)-2,16,20-TRIHYDROXY-9-METHYL-19-NORLANOSTA-1,5,23-TRIENE-3,11,22-TRIONE
    • MDL: MFCD00135936
    • Inchi: 1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
    • InChI Key: NDYMQXYDSVBNLL-MUYMLXPFSA-N
    • SMILES: O([H])[C@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])C(C(=C([H])[C@@]4([H])[C@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(/C(/[H])=C(\[H])/C(C([H])([H])[H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)(C([H])([H])[H])O[H])=O)O[H])=O
    • BRN: 2343323

Computed Properties

  • Exact Mass: 556.30400
  • Monoisotopic Mass: 556.30361836 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 6
  • Complexity: 1270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138
  • Molecular Weight: 556.7
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1059 (rough estimate)
  • Melting Point: 228-234°C
  • Boiling Point: 545.56°C (rough estimate)
  • Flash Point: 224.4±26.4 °C
  • Refractive Index: 1.4900 (estimate)
  • Solubility: DMSO: soluble15mg/mL, clear
  • PSA: 138.20000
  • LogP: 4.19020
  • Specific Rotation: D -59° (c = 0.7 in chloroform)
  • Optical Activity: [α]/D -60 to -75°, c = 0.7 (CDCl3)

Cucurbitacin E Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazardous Material transportation number:UN 3172
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: 1-22-45-24/25
  • RTECS:RC6305500
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 orally in mice: 340 mg/kg (Albert)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R25

Cucurbitacin E Customs Data

  • HS CODE:29153900

Cucurbitacin E Pricemore >>

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Cucurbitacin E Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:18444-66-1)Cucurbitacin E
Order Number:LE1107
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:18444-66-1)Cucurbitacin E
Order Number:A930353
Stock Status:in Stock
Quantity:25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:00
Price ($):154.0/260.0/443.0
Email:sales@amadischem.com
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:18444-66-1)Cucurbitacin E
LE1107
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:18444-66-1)Cucurbitacin E
A930353
Purity:99%/99%/99%
Quantity:25mg/50mg/100mg
Price ($):154.0/260.0/443.0
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